molecular formula C10H11NO3 B1318561 [(2,4-Dimethylphenyl)amino](oxo)acetic acid CAS No. 856336-39-5

[(2,4-Dimethylphenyl)amino](oxo)acetic acid

Cat. No.: B1318561
CAS No.: 856336-39-5
M. Wt: 193.2 g/mol
InChI Key: UMMCXMRHZHUXPU-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)aminoacetic acid is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of a dimethylphenyl group attached to an amino group, which is further connected to an oxoacetic acid moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2,4-Dimethylphenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a ligand in copper-catalyzed coupling reactions, enabling the coupling of aryl halides with aliphatic acyclic secondary amines under mild conditions . This interaction highlights its potential as a catalyst in biochemical processes. Additionally, (2,4-Dimethylphenyl)aminoacetic acid may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

(2,4-Dimethylphenyl)aminoacetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. For example, it may impact the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of (2,4-Dimethylphenyl)aminoacetic acid involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, further influencing cellular processes. For instance, (2,4-Dimethylphenyl)aminoacetic acid may form complexes with metal ions, facilitating catalytic reactions that are essential for various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,4-Dimethylphenyl)aminoacetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (2,4-Dimethylphenyl)aminoacetic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of (2,4-Dimethylphenyl)aminoacetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes beyond a certain concentration . Understanding these dosage effects is essential for determining the safe and effective use of (2,4-Dimethylphenyl)aminoacetic acid in research and potential therapeutic applications.

Metabolic Pathways

(2,4-Dimethylphenyl)aminoacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it may participate in reactions catalyzed by oxidoreductases, influencing the levels of specific metabolites . The compound’s involvement in these pathways can affect metabolic flux and the overall balance of metabolites within cells.

Transport and Distribution

The transport and distribution of (2,4-Dimethylphenyl)aminoacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that (2,4-Dimethylphenyl)aminoacetic acid can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .

Subcellular Localization

(2,4-Dimethylphenyl)aminoacetic acid exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within cells. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of (2,4-Dimethylphenyl)aminoacetic acid is crucial for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)aminoacetic acid typically involves a multi-step reaction process. One common method is to react 2,4-dimethylaniline with an appropriate amount of ozone to generate the corresponding methyl ester. This methyl ester is then hydrolyzed to obtain the target product .

Industrial Production Methods

Industrial production methods for (2,4-Dimethylphenyl)aminoacetic acid are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)aminoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2,4-Dimethylphenyl)aminoacetic acid has several applications in scientific research:

Comparison with Similar Compounds

(2,4-Dimethylphenyl)aminoacetic acid can be compared with other similar compounds, such as:

    (2,6-Dimethylphenyl)aminoacetic acid: Similar structure but with different positional isomers of the dimethylphenyl group.

    (4-Methoxyphenyl)aminoacetic acid: Contains a methoxy group instead of dimethyl groups.

    (4-Methylphenyl)aminoacetic acid: Contains a single methyl group instead of two

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent groups.

Properties

IUPAC Name

2-(2,4-dimethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-8(7(2)5-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMCXMRHZHUXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589706
Record name (2,4-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856336-39-5
Record name (2,4-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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